![molecular formula C19H17N3O3 B2969820 (E)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 2035005-03-7](/img/structure/B2969820.png)
(E)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
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Description
(E)-1-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.363. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potential of Oxadiazole and Furan Derivatives
Oxadiazole and furan derivatives are recognized for their broad spectrum of chemical and biological properties. These heterocyclic compounds are valuable in the development of new drugs due to their diverse biological activities, including antibacterial, anti-mycobacterial, antitumor, antiviral, and antioxidant activities. For instance, oxadiazole derivatives have been integrated into various commercially available drugs, showcasing their significant therapeutic potential (Siwach & Verma, 2020).
Antimicrobial and Antitubercular Activities
Compounds featuring oxadiazole and furan units have shown promising results in antimicrobial and antitubercular studies. For example, certain oxadiazole derivatives exhibited potent anti-TB (tuberculosis) activities, indicating their potential as more effective alternatives to conventional treatments. The antimicrobial efficacy of these compounds extends to a variety of pathogens, highlighting their importance in addressing resistance issues (El-Azab et al., 2018).
Applications in Energetic Materials
The synthesis and characterization of energetic materials based on oxadiazole and furan derivatives have been explored, with some compounds demonstrating superior performance to traditional explosives. These materials offer moderate thermal stabilities and are insensitive to impact and friction, making them suitable for safer and more efficient energetic applications (Yu et al., 2017).
Anticancer and Antiangiogenic Effects
Research on thioxothiazolidin-4-one derivatives containing oxadiazol and furan units has shown their potential to inhibit tumor growth and angiogenesis in mouse models. These findings suggest the derivatives' applicability in anticancer therapy, further emphasizing the versatility of oxadiazole and furan-based compounds in medicinal chemistry (Chandrappa et al., 2010).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18(9-8-15-7-4-10-24-15)22-11-16(14-5-2-1-3-6-14)17(12-22)19-20-13-25-21-19/h1-10,13,16-17H,11-12H2/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYBBPZADGJNTK-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C=CC2=CC=CO2)C3=NOC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(CN1C(=O)/C=C/C2=CC=CO2)C3=NOC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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